molecular formula C13H16N2O3 B11726992 N'-(2-propoxyphenyl)but-2-enediamide

N'-(2-propoxyphenyl)but-2-enediamide

Cat. No.: B11726992
M. Wt: 248.28 g/mol
InChI Key: ATRRQBZUOKATSJ-UHFFFAOYSA-N
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Description

N'-(2-Propoxyphenyl)but-2-enediamide is a but-2-enediamide derivative featuring a 2-propoxyphenyl substituent. The propoxy group (-OCH₂CH₂CH₃) introduces enhanced lipophilicity and steric bulk compared to smaller alkoxy or halogen substituents, which can influence solubility, bioavailability, and biological interactions . For instance, 2-hydroxy-N-(2-propoxyphenyl)benzamide (a benzamide analog) demonstrated superior antifungal and antibacterial activity against Absidia corymbifera and methicillin-resistant Staphylococcus aureus, attributed to the propoxy group’s lipophilic character . This suggests that this compound may exhibit similar advantages in target binding and membrane permeability.

Properties

IUPAC Name

N'-(2-propoxyphenyl)but-2-enediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRQBZUOKATSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-propoxyphenyl)but-2-enediamide typically involves the reaction of 2-propoxybenzoyl chloride with but-2-enediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-(2-propoxyphenyl)but-2-enediamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-propoxyphenyl)but-2-enediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(2-propoxyphenyl)but-2-enediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-propoxyphenyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

But-2-enediamides vary significantly in substituents, affecting their physical and spectral properties:

Table 1: Comparative Data of But-2-enediamides and Analogs
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features
N'-(2-Propoxyphenyl)but-2-enediamide 2-propoxyphenyl Not reported Not given Inferred IR: ~1640 cm⁻¹ (C=O)
(2E)-N-Benzyl-N-(3-nitrophenyl)but-2-enediamide (3f) 3-nitrophenyl, benzyl 259–261 29 IR: 3271 (NH), 1643 (C=O); UV λmax: 275 nm
(2E)-N-(4-Fluorophenyl)-... (4b) 4-fluorophenyl, methoxyquinolin 226–227 58 IR: 3386 (NH), 1635 (C=O); ¹H NMR: δ 10.49 (s)
N,N′-Bis(4-chlorophenyl)but-2-enediamide 4-chlorophenyl Not reported Not given Crystal Monoclinic, P21/n; a = 9.2397 Å
(2E)-N′-[4-(Chloroquinolin)butyl]-N-(3-fluorophenyl)but-2-enediamide (11) 3-fluorophenyl, chloroquinolin Not reported Not given IR: 1636 cm⁻¹ (C=O); synthesized via HATU/DIEA

Key Observations :

  • Substituent Effects :
    • Nitro groups (e.g., 3f ) lower yields (12–29%) and introduce strong electron-withdrawing effects, shifting UV λmax to higher wavelengths (275 nm).
    • Halogen substituents (e.g., 4b ) improve metabolic stability but may reduce solubility. The 4-fluorophenyl group in 4b contributes to a distinct ¹H NMR signal at δ 10.49 (s).
    • Alkoxy chains (e.g., 2-propoxyphenyl ) enhance lipophilicity, favoring membrane penetration and activity against resistant pathogens.
  • Crystallinity: N,N′-Bis(4-chlorophenyl)but-2-enediamide crystallizes in a monoclinic system (V = 1501.73 ų), whereas bulkier alkoxy groups (e.g., propoxy) likely alter packing efficiency and solubility.
Antifungal and Antibacterial Activity
  • This compound analogs : The benzamide derivative (2-hydroxy-N-(2-propoxyphenyl)benzamide) showed 4–8× higher activity against A. corymbifera than fluconazole and outperformed penicillin G against MRSA . This suggests the propoxy group’s role in enhancing broad-spectrum efficacy.
  • Halogenated analogs: Compound 4b and 11 were designed for antiplasmodial and antiproliferative activity. For example, chloroquinolinyl derivatives (11) target cancer cell lines (e.g., HCT116 colon cancer) via mechanisms linked to quinoline moieties .
Antiproliferative Activity
  • Chloroquinolinyl but-2-enediamides: In vitro testing against MCF-7, H460, and HCT116 cells revealed moderate to high potency (IC₅₀ ~10⁻⁵–10⁻⁶ M), with trifluoromethylphenyl variants (e.g., 3f ) showing enhanced selectivity .

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